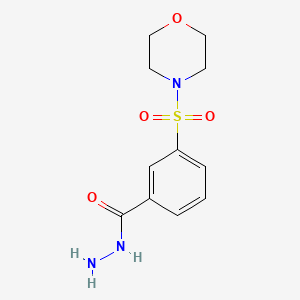

3-(Morpholine-4-sulfonyl)benzohydrazide

Description

Overview of Hydrazide and Sulfonamide Architectures in Contemporary Drug Discovery

Hydrazides and sulfonamides are two of the most prolific and versatile functional groups in modern medicinal chemistry. The hydrazide moiety (-CONHNH2) is a cornerstone in the synthesis of numerous heterocyclic compounds and has been identified as a key structural element in a wide array of biologically active agents. thepharmajournal.comresearchgate.net Its ability to form stable hydrazones with various aldehydes and ketones provides a facile route to molecular diversity. jsirjournal.com Compounds incorporating the hydrazide scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. thepharmajournal.comthepharmajournal.com

Similarly, the sulfonamide group (-SO2NH2) is a privileged scaffold in drug design, most famously associated with the advent of antibacterial sulfa drugs. nih.gov Beyond their antimicrobial applications, sulfonamides are integral to drugs with diverse therapeutic uses, including diuretics, anticonvulsants, and anti-inflammatory agents. nih.govrsc.org The sulfonamide moiety can act as a zinc-binding group in metalloenzymes, a key interaction for inhibitors of enzymes like carbonic anhydrase. rsc.orgacs.org The combination of hydrazide and sulfonamide functionalities within a single molecule, as seen in 3-(morpholine-4-sulfonyl)benzohydrazide, offers the potential for synergistic or novel biological effects. jsirjournal.com

The Significance of Benzohydrazide (B10538) Scaffolds in Bioactive Molecule Design

The benzohydrazide scaffold, a benzoic acid derivative of hydrazide, serves as a particularly important platform in the design of bioactive molecules. Its rigid aromatic ring provides a defined spatial orientation for substituent groups, which can be crucial for specific receptor interactions. The structural diversity of benzohydrazide derivatives allows for the fine-tuning of their pharmacological profiles. researchgate.net

Numerous studies have highlighted the broad therapeutic potential of benzohydrazide derivatives. They have been investigated for their efficacy as antimicrobial, anticancer, and anti-inflammatory agents. thepharmajournal.comthepharmajournal.com For instance, certain benzohydrazide derivatives have shown potent activity against various cancer cell lines, while others have been developed as promising agricultural fungicides. mdpi.comnih.gov The versatility of the benzohydrazide core makes it a valuable starting point for the development of new therapeutic agents.

Exploration of the Morpholine (B109124) Moiety’s Role in Enhancing Biological Activity

The morpholine ring is a heterocyclic amine that is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.govnih.govresearchgate.net Its inclusion can enhance aqueous solubility, which is often a desirable trait for drug candidates. Furthermore, the morpholine moiety can influence a molecule's metabolic stability and absorption profile. nih.govresearchgate.net

From a pharmacodynamic perspective, the morpholine ring can participate in crucial hydrogen bonding interactions with biological targets, thereby increasing binding affinity and potency. researchgate.net This versatile scaffold is found in a number of approved drugs and is considered a privileged structure in medicinal chemistry due to its wide range of associated biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govresearchgate.net The presence of the morpholine group in this compound is therefore expected to confer favorable drug-like properties and potentially enhance its biological activity. nih.gov

Current Research Landscape and Academic Relevance of this compound

While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structural components are the focus of ongoing and intensive investigation in medicinal chemistry. The academic relevance of this compound lies in its potential as a scaffold for the development of novel therapeutic agents, leveraging the well-established biological activities of its constituent moieties.

The synthesis of related structures, such as 4-(morpholin-4-yl) benzohydrazide derivatives, has been explored for antimicrobial applications. researchgate.net Research into hydrazide-based sulfonamides continues to yield compounds with interesting biological profiles, including antioxidant and enzyme inhibitory activities. jsirjournal.com The combination of these pharmacophores in this compound suggests that it could be a promising candidate for screening against a variety of biological targets, including those involved in infectious diseases, cancer, and inflammatory conditions. Future research will likely focus on the synthesis of derivatives of this compound and the systematic evaluation of their structure-activity relationships to unlock their full therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c12-13-11(15)9-2-1-3-10(8-9)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIFKKUOURUDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Methodologies for 3 Morpholine 4 Sulfonyl Benzohydrazide and Analogues

Elucidation of Synthetic Pathways to the 3-(Morpholine-4-sulfonyl)benzohydrazide Core

The synthesis of the target compound requires a strategic approach to assemble the two key functionalities—the hydrazide group and the morpholine-4-sulfonyl group—onto the central benzene (B151609) ring. The order of these transformations is critical to avoid unwanted side reactions and to ensure good yields. Typically, the synthesis begins with a commercially available substituted benzene precursor, which is then elaborated through a series of reactions to build the final molecule.

The formation of a hydrazide functional group is a well-established transformation in organic chemistry. The most common and conventional method involves the hydrazinolysis of a carboxylic acid derivative, typically an ester. For the synthesis of benzohydrazides, a methyl or ethyl benzoate (B1203000) is reacted with hydrazine (B178648) hydrate (B1144303). thepharmajournal.com This nucleophilic acyl substitution reaction is often carried out by refluxing the ester with an excess of hydrazine hydrate, sometimes in a solvent like ethanol. thepharmajournal.com

A general reaction scheme is as follows: Step 1: Esterification 3-(Morpholine-4-sulfonyl)benzoic acid is converted to its corresponding ester, for example, methyl 3-(morpholine-4-sulfonyl)benzoate, by refluxing with methanol (B129727) in the presence of a catalytic amount of strong acid like sulfuric acid. orientjchem.org

Step 2: Hydrazinolysis The resulting ester is then reacted with hydrazine hydrate (NH₂NH₂·H₂O). The reaction mixture is typically heated under reflux for several hours. thepharmajournal.comorientjchem.org Upon cooling, the benzohydrazide (B10538) product often precipitates from the solution and can be purified by filtration and recrystallization. thepharmajournal.com

An alternative conventional route proceeds via a more reactive acid chloride intermediate. The starting benzoic acid is first converted to the corresponding benzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The highly electrophilic acid chloride then readily reacts with hydrazine hydrate, often at room temperature, to yield the desired benzohydrazide. researchgate.net

The introduction of the sulfonyl-morpholine group onto the benzene ring is a key step that defines the molecule's structure. This is typically achieved by forming a sulfonamide bond between a sulfonyl chloride derivative of the benzene ring and morpholine (B109124).

The synthetic sequence generally involves two main steps:

Chlorosulfonation: The process starts with a suitable benzoic acid precursor. A common method is the direct chlorosulfonation of a benzoic acid derivative, although the directing effects of the carboxyl group must be considered. A more controlled approach involves starting with a precursor that can be readily converted to a sulfonyl chloride. For instance, 3-aminobenzoic acid can be converted to a diazonium salt, which then undergoes a reaction with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to yield 3-(chlorosulfonyl)benzoic acid.

Sulfonamide Formation: The resulting 3-(chlorosulfonyl)benzoyl intermediate is then reacted with morpholine. This reaction is a nucleophilic substitution at the sulfur atom, where the nitrogen atom of the morpholine ring attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion. researchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net This yields the stable 3-(morpholine-4-sulfonyl)benzoic acid precursor.

The synthesis of 4-(morpholin-4-yl) benzohydrazide, an analogue, provides a template for a potential synthetic route. That synthesis begins with 4-chloro-benzonitrile, which is first reacted with morpholine to substitute the chlorine atom. researchgate.net The resulting 4-(morpholine-4-yl)benzonitrile is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 4-(morpholin-4-yl)benzoic acid. researchgate.net This acid is subsequently converted to the acid chloride and then to the hydrazide. researchgate.net

Applying this logic to the 3-substituted target compound, a plausible pathway could start from 3-nitrobenzoic acid. The nitro group could be reduced to an amine, which is then converted into the sulfonyl chloride via diazotization followed by reaction with SO₂/CuCl. Reaction with morpholine would provide the key intermediate, 3-(morpholine-4-sulfonyl)benzoic acid, which is then converted to this compound as described in section 2.1.1.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring the purity of the final compound. For the multi-step synthesis of this compound, each step can be individually optimized.

Key parameters that are often adjusted include the choice of solvent, reaction temperature, nature of the catalyst, and stoichiometry of the reagents. For instance, in the formation of sulfonamides, different bases and solvents can be tested to find the conditions that lead to the highest conversion and cleanest reaction profile. researchgate.net In hydrazide formation, the temperature and reaction time of the hydrazinolysis step are critical; prolonged heating can lead to degradation, while insufficient time results in incomplete conversion. The use of greener solvents like acetonitrile, where possible, can also be an optimization goal. scielo.br

Modern synthetic methods can offer significant advantages over conventional heating techniques, primarily by reducing reaction times and often improving yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. rsc.org For the synthesis of hydrazides and sulfonamides, microwave-assisted methods have been shown to be highly effective. thepharmajournal.comresearchgate.netnih.gov

Hydrazide Formation: The reaction of a methyl benzoate with hydrazine hydrate, which conventionally requires several hours of reflux, can be completed in minutes under microwave irradiation, often at powers between 350-500 W. thepharmajournal.com This rapid, localized heating accelerates the reaction rate dramatically. organic-chemistry.org

Sulfonamide Synthesis: Microwave assistance is also beneficial for the synthesis of sulfonamides directly from sulfonic acids, avoiding the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.org This technique typically results in high yields and simplifies the purification process. organic-chemistry.org

The table below compares conventional and microwave-assisted methods for a typical hydrazide synthesis step.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Heating | Oil bath / Heating mantle | Microwave irradiation |

| Reaction Time | 2-8 hours thepharmajournal.com | 2-10 minutes thepharmajournal.comorganic-chemistry.org |

| Solvent | Often requires a solvent (e.g., ethanol) | Can sometimes be done neat or with minimal solvent |

| Yield | Moderate to good | Often higher due to reduced side reactions rsc.org |

Catalysis: The use of catalysts is fundamental to modern organic synthesis. In the context of synthesizing this compound and its derivatives:

Acid/Base Catalysis: The formation of hydrazones from hydrazides (a common derivatization) is typically catalyzed by a few drops of acid, such as glacial acetic acid or hydrochloric acid. orientjchem.org

Metal Catalysis: Copper catalysts (e.g., CuI) have been effectively used in microwave-assisted cross-coupling reactions involving sulfonyl hydrazides, demonstrating their utility in forming C-S bonds under mild conditions. organic-chemistry.org While not directly used in the primary synthesis of the target molecule, this highlights the role of catalysis in the broader chemistry of related compounds.

Comprehensive Characterization Techniques for Synthetic Validation

Once the synthesis is complete, the identity and purity of this compound must be confirmed through a combination of spectroscopic and analytical methods.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H bonds of the hydrazide, the C=O (amide I) bond, the S=O bonds of the sulfonamide, and the C-O-C ether linkage in the morpholine ring. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: This technique provides information about the number and chemical environment of the hydrogen atoms. The spectrum would show characteristic signals for the aromatic protons on the benzene ring, the two distinct sets of methylene (B1212753) protons in the morpholine ring, and the protons of the -NHNH₂ group. mdpi.com

¹³C-NMR: This provides information about the carbon skeleton of the molecule, with distinct signals expected for the aromatic carbons, the morpholine carbons, and the carbonyl carbon of the hydrazide. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.govmdpi.com The fragmentation pattern can also offer additional structural information.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared to the calculated theoretical values to confirm the empirical formula. rsc.org

The table below summarizes the expected characterization data for this compound based on its structure and data from analogous compounds. uni.lu

| Technique | Expected Data / Observation |

| Molecular Formula | C₁₁H₁₅N₃O₄S uni.lu |

| Molecular Weight | 285.32 g/mol scbt.com |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch), ~1340 & ~1160 (S=O asymmetric & symmetric stretch), ~1110 (C-O-C stretch) researchgate.netmdpi.com |

| ¹H-NMR (δ, ppm) | Signals for aromatic protons (~7.5-8.5 ppm), morpholine protons (~3.0-3.8 ppm), and hydrazide protons (NH₂ and NH, variable, may be broad) mdpi.com |

| ¹³C-NMR (δ, ppm) | Signals for carbonyl carbon (~165 ppm), aromatic carbons (~120-140 ppm), and morpholine carbons (~45 and ~66 ppm) mdpi.com |

| Mass Spec (HRMS) | [M+H]⁺ calculated: 286.0856; observed value should be very close to this. mdpi.com |

Spectroscopic Methods in Structural Confirmation (e.g., IR, NMR, Mass Spectrometry)

The structural elucidation of this compound and its analogues is critically dependent on a suite of spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide complementary information to unequivocally confirm the molecular architecture of these compounds.

Infrared (IR) Spectroscopy

Key expected IR absorption bands for this compound would include the N-H stretching vibrations of the hydrazide group, typically observed in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the hydrazide is a strong and prominent band expected around 1640-1680 cm⁻¹. The sulfonyl group (SO₂) will show characteristic asymmetric and symmetric stretching bands, typically in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The morpholine moiety will contribute to C-O-C and C-N stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazide) | 3200-3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=O Stretch (Hydrazide) | 1640-1680 | Strong |

| N-H Bend (Hydrazide) | 1580-1650 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |

| SO₂ Asymmetric Stretch | 1300-1350 | Strong |

| SO₂ Symmetric Stretch | 1140-1180 | Strong |

| C-O-C Stretch (Morpholine) | 1070-1150 | Strong |

| C-N Stretch (Morpholine) | 1100-1300 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons of the morpholine ring are expected to appear as multiplets. The protons on the carbons adjacent to the oxygen will be in a different chemical environment than those adjacent to the nitrogen, likely appearing as two distinct signals. The aromatic protons on the benzene ring will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring. The chemical shifts and coupling constants of these aromatic protons provide definitive information about their relative positions. The protons of the hydrazide group (-NHNH₂) will appear as distinct signals, often broad due to quadrupole effects and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the hydrazide group is expected to appear significantly downfield. The carbon atoms of the benzene ring will have distinct chemical shifts based on their substitution pattern. The carbon atoms of the morpholine ring will also show characteristic signals in the aliphatic region of the spectrum.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.5 - 8.5 | m | Ar-H |

| Hydrazide NH | ~9.0 - 10.0 | br s | C(=O)NH |

| Hydrazide NH₂ | ~4.5 - 5.5 | br s | NH₂ |

| Morpholine Protons | ~3.6 - 3.8 | t | O(CH₂)₂ |

| Morpholine Protons | ~2.9 - 3.1 | t | N(CH₂)₂ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl Carbon | ~165 - 175 | C=O | |

| Aromatic Carbons | ~120 - 140 | Ar-C | |

| Morpholine Carbons | ~66 | O(CH₂)₂ | |

| Morpholine Carbons | ~46 | N(CH₂)₂ |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The predicted monoisotopic mass of this compound is 285.07834 Da. uni.lu

The mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) or other adducts.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

| [M+H]⁺ | 286.08562 |

| [M+Na]⁺ | 308.06756 |

| [M-H]⁻ | 284.07106 |

| [M+NH₄]⁺ | 303.11216 |

| [M+K]⁺ | 324.04150 |

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the carbonyl group and the benzene ring, as well as fragmentation of the morpholine and sulfonyl groups, providing further structural confirmation.

Advanced Molecular Design and Theoretical Structural Analysis of 3 Morpholine 4 Sulfonyl Benzohydrazide

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical, chemical, and biological properties. For a flexible molecule like 3-(morpholine-4-sulfonyl)benzohydrazide, which has several rotatable single bonds, a multitude of conformations are possible. Conformational analysis aims to identify the most stable conformations, which are the ones that the molecule is most likely to adopt.

Quantum Chemical Calculations of Preferred Conformations (e.g., Dihedral Angles)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the preferred conformations of a molecule. By systematically rotating the dihedral angles of the key single bonds and calculating the energy of the resulting structure, a potential energy surface can be mapped out. The low-energy regions on this surface correspond to the most stable conformations.

Illustrative Dihedral Angles for a Benzohydrazide (B10538) Derivative:

| Dihedral Angle | Description | Typical Value (degrees) |

| O=C–C–C | Defines the orientation of the carbonyl group relative to the benzene (B151609) ring | ~180 (for planarity) |

| C–S–N–C | Describes the torsion around the sulfonamide bond | Variable, influencing the overall molecular shape |

| C–C–N–N | Governs the orientation of the hydrazide moiety | ~180 (for extended conformation) |

Impact of Substituents on Molecular Geometry and Flexibility

The substituents on the benzene ring and the morpholine (B109124) group can significantly influence the molecular geometry and flexibility of this compound. The morpholine group, being a bulky substituent, can sterically hinder the rotation of adjacent bonds. The sulfonyl group is known to be a strong electron-withdrawing group, which can affect the bond lengths and angles of the benzene ring.

In related sulfonamides, it has been observed that substituents on the benzene ring can alter the preferred orientation of the sulfonyl group. mdpi.com For instance, an ortho-substituent can cause the sulfonyl group to rotate out of the plane of the benzene ring to minimize steric repulsion. mdpi.com Similarly, the hydrazide moiety's conformation can be influenced by intramolecular hydrogen bonding, which may stabilize certain folded conformations.

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule dictates its reactivity. Theoretical methods provide valuable insights into the distribution of electrons and the energies of molecular orbitals, which are key to understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. mdpi.com

For a molecule like this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the benzene ring or the morpholine nitrogen, while the LUMO may be centered on the electron-withdrawing sulfonyl group or the carbonyl group of the hydrazide.

Illustrative FMO Data for a Related Sulfonamide:

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap | ELUMO - EHOMO | 5.3 |

Natural Bond Orbital (NBO) Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule. It provides a way to calculate the charges on individual atoms, which can help in understanding the molecule's polarity and reactivity. In this compound, the oxygen and nitrogen atoms are expected to have negative partial charges due to their high electronegativity, while the sulfur and carbonyl carbon atoms are likely to have positive partial charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Illustrative NBO Charges for Key Atoms:

| Atom | Illustrative NBO Charge (e) |

| O (carbonyl) | -0.6 |

| N (morpholine) | -0.4 |

| S (sulfonyl) | +1.2 |

| C (carbonyl) | +0.7 |

Dipole Moment Characterization and Polarity Aspects

Illustrative Dipole Moment Data:

| Component | Illustrative Value (Debye) |

| Dipole Moment (Magnitude) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is crucial for understanding a molecule's physicochemical properties and predicting its behavior in chemical reactions. The MEP surface is color-coded to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.

Visualization of Electrostatic Surface Potential for Chemical Reactivity Prediction

The MEP map of this compound offers significant insights into its chemical reactivity. The distribution of electrostatic potential across the molecule highlights the regions that are most likely to participate in chemical reactions.

The most prominent negative potential (red regions) is anticipated to be localized around the oxygen atoms of the sulfonyl group (SO₂) and the carbonyl group (C=O) of the hydrazide moiety. These areas, rich in electron density due to the high electronegativity of oxygen, are the primary sites for electrophilic attack. The nitrogen atoms of the morpholine ring and the hydrazide group also contribute to the negative potential, albeit to a lesser extent.

Conversely, the most positive potential (blue regions) is expected to be found around the hydrogen atoms of the hydrazide (-NHNH₂) group and the hydrogen atoms attached to the benzene ring. These electron-deficient regions are susceptible to nucleophilic attack. The hydrogen atoms of the morpholine ring will also exhibit a degree of positive potential.

This visualization allows for the prediction of how this compound will interact with other reagents. For instance, electrophiles will preferentially interact with the sulfonyl and carbonyl oxygens, while nucleophiles will be drawn to the hydrazide and aromatic hydrogens.

Identification of Potential Sites for Intermolecular Interactions

The MEP map is also instrumental in identifying the sites through which this compound can engage in intermolecular interactions, such as hydrogen bonding. These non-covalent interactions are fundamental to the molecule's crystal packing, solubility, and biological activity.

The electron-rich regions, particularly the oxygen atoms of the sulfonyl and carbonyl groups, are strong hydrogen bond acceptors. The nitrogen atom of the morpholine ring can also act as a hydrogen bond acceptor. The electron-deficient hydrogen atoms of the hydrazide group (-NHNH₂) are potent hydrogen bond donors.

Therefore, the MEP analysis predicts that this compound can form a network of intermolecular hydrogen bonds. The hydrazide moiety is particularly important in this regard, as it contains both hydrogen bond donor (NH) and acceptor (C=O) sites. This allows for the formation of strong, directional interactions that can influence the molecule's solid-state structure and its binding to biological targets. The sulfonyl group's oxygen atoms provide additional sites for strong hydrogen bonding, further stabilizing intermolecular associations.

The following table summarizes the predicted electrostatic potential and interaction sites on this compound:

| Molecular Region | Predicted Electrostatic Potential | Potential for Intermolecular Interactions |

| Sulfonyl Oxygen Atoms (SO₂) | Highly Negative (Red) | Strong Hydrogen Bond Acceptor |

| Carbonyl Oxygen Atom (C=O) | Highly Negative (Red) | Strong Hydrogen Bond Acceptor |

| Hydrazide Hydrogen Atoms (NHNH₂) | Highly Positive (Blue) | Strong Hydrogen Bond Donor |

| Morpholine Nitrogen Atom | Moderately Negative | Hydrogen Bond Acceptor |

| Benzene Ring Hydrogens | Moderately Positive | Weak Hydrogen Bond Donor |

This detailed analysis of the molecular electrostatic potential provides a theoretical framework for understanding the reactivity and intermolecular interactions of this compound, guiding further experimental and computational studies.

Biochemical Mechanisms and Target Interactions of 3 Morpholine 4 Sulfonyl Benzohydrazide

Enzyme Inhibition Studies

Extensive searches of scientific literature and databases did not yield specific studies on the inhibitory activity of 3-(Morpholine-4-sulfonyl)benzohydrazide against histone demethylases or laccases. While research exists on various inhibitors for these enzyme families, and on compounds with similar structural motifs (e.g., hydrazones, sulfonamides), no direct experimental data was found for this compound itself. Therefore, a detailed analysis of its specific biochemical mechanisms and target interactions, as requested, cannot be provided at this time.

Histone Demethylase (HDM) Inhibition: Molecular Mechanism

No published research was identified that investigates the interaction between this compound and histone demethylases. Consequently, information regarding its potential enzyme-ligand binding, prevention of activation, or impact on the removal of methyl groups from lysine (B10760008) residues is not available.

Detailed Analysis of Enzyme-Ligand Binding and Activation Prevention

There is no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that would describe the binding mode of this compound to any histone demethylase active site.

Elucidation of Impact on Methyl Group Removal from Lysine Residues

Biochemical assays to determine the effect of this compound on the demethylation of specific histone lysine residues (e.g., H3K4, H3K9, H3K27, H3K36) have not been reported in the available literature.

Laccase Inhibition: Kinetic Characterization

No studies were found that have performed kinetic characterization of laccase inhibition by this compound.

Determination of Inhibition Type (e.g., Competitive Inhibition)

Without kinetic data, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) that this compound might exert on laccase cannot be determined.

Identification of Critical Amino Acid Residues in Enzyme Active Site Interactions (e.g., Asp206, Asn264, His458)

There is no information from structural biology or molecular docking studies to identify potential interactions between this compound and specific amino acid residues within the active site of laccase.

Cholinesterase (AChE and BuChE) Inhibition Profiling

The benzohydrazide (B10538) scaffold is a key feature in a number of compounds designed and evaluated as inhibitors of cholinesterases, which are enzymes critical to the breakdown of neurotransmitters acetylcholine (B1216132) and butyrylcholine. nih.govmdpi.com Research into novel 2-benzoylhydrazine-1-carboxamides has shown that this class of compounds can exhibit dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Derivatives of benzohydrazide have demonstrated inhibitory activity with IC₅₀ values ranging from 44–100 µM for AChE and starting from 22 µM for BuChE. mdpi.com Molecular docking studies on these related benzohydrazides suggest that they may act as non-covalent inhibitors, positioning themselves within the active cavity of the enzyme, in some cases near the catalytic triad. nih.gov The presence of a sulfonyl group in other molecular structures, such as uracil (B121893) derivatives, has also been noted as an important functional group for enzymatic inhibition. nih.gov Given that this compound contains both the benzohydrazide and sulfonyl moieties, it could plausibly exhibit similar inhibitory characteristics toward cholinesterases.

The mode of enzyme inhibition provides crucial insight into the molecular interactions between an inhibitor and its target. Kinetic analyses of structurally related compounds can suggest a potential mechanism for this compound. For instance, studies on certain morpholine-bearing quinoline (B57606) derivatives, which also target cholinesterases, have identified a mixed-type inhibition mode for AChE. mdpi.com

A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. This action affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. Molecular docking simulations of other benzohydrazide-derived inhibitors suggest they occupy the enzyme's active cavity, which could imply competitive inhibition. nih.gov However, the bulky morpholine-4-sulfonyl group could facilitate interactions outside the active site, consistent with a mixed or non-competitive inhibition model. Without direct kinetic analysis of this compound, its precise mode of inhibition remains speculative.

Table 1: Cholinesterase Inhibition by Structurally Related Benzohydrazide Derivatives This table presents data for related compounds to illustrate the potential activity of the chemical class, not for this compound itself.

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44–100 µM | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | BuChE | ≥ 22 µM | mdpi.com |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 μM | nih.gov |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BuChE | 58.0–277.5 μM | nih.gov |

Computational Chemistry and Molecular Modeling for Predictive Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Morpholine-4-sulfonyl)benzohydrazide, this would involve simulating its interaction with the active site of a specific protein target.

Prediction of Binding Poses and Conformations within Protein Active Sites

A primary output of molecular docking is the prediction of the most likely binding pose of this compound within a protein's active site. The simulation software explores various possible conformations of the molecule, rotating its rotatable bonds to find the three-dimensional arrangement that best fits the geometry and chemical environment of the binding pocket. This allows researchers to visualize how the morpholine (B109124), sulfonyl, benzene (B151609), and hydrazide moieties orient themselves to achieve optimal interaction with the amino acid residues of the target protein.

Quantitative Assessment of Binding Affinities and Interaction Energies

Beyond simply predicting the pose, molecular docking provides a quantitative estimation of the binding affinity. This is often expressed as a docking score or an estimated free energy of binding (ΔG), typically in kcal/mol. This score is calculated by a scoring function that considers various energy terms, including electrostatic interactions, van der Waals forces, and hydrogen bonding. A lower (more negative) binding energy suggests a more stable and favorable interaction between this compound and its target protein.

An illustrative data table for such a study might look like this:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Protein X | -8.5 | 500 nM |

| Protein Y | -6.2 | 10 µM |

| Protein Z | -9.1 | 250 nM |

| Note: This table is illustrative and does not represent actual experimental data. |

Identification of Specific Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, this would involve identifying:

Hydrogen Bonds: The hydrazide group (-C(=O)NNH2) and the sulfonyl group (-SO2-) are potent hydrogen bond donors and acceptors. Docking would pinpoint which amino acid residues (e.g., serine, threonine, aspartate) interact with these functional groups.

Hydrophobic Contacts: The benzene ring of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the active site.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a target that binds this compound would be constructed based on its key interaction points. Such a model might include features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring, all positioned at specific distances from one another.

This model can then be used as a 3D query to screen large virtual libraries of compounds. The goal is to identify other, structurally diverse molecules that possess the same essential pharmacophoric features and are therefore likely to bind to the same target. This approach is valuable for discovering novel scaffolds and for the de novo design of new potential ligands.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models Correlating Structural Descriptors with Biological Potency

To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., IC50 values) would be required. For each compound, a variety of molecular descriptors would be calculated. These can include:

Topological descriptors: Based on the 2D structure of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates a selection of these descriptors with the biological activity. A hypothetical QSAR equation might look like:

pIC50 = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donor Count) + C

This predictive model can then be used to estimate the biological potency of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates.

A typical data table for a QSAR study would include the following:

| Compound | logP | Molecular Weight | H-Bond Donors | Experimental pIC50 | Predicted pIC50 |

| Compound 1 | 2.1 | 285.34 | 2 | 6.5 | 6.4 |

| Compound 2 | 2.5 | 299.37 | 2 | 6.8 | 6.7 |

| Compound 3 | 1.8 | 271.31 | 2 | 6.2 | 6.3 |

| Note: This table is illustrative and does not represent actual experimental data. |

Statistical Validation and Robustness of QSAR Models

The development of a Quantitative Structure-Activity Relationship (QSAR) model is incomplete without rigorous statistical validation to ensure its reliability, robustness, and predictive power. researchgate.net For a QSAR model involving this compound, validation is a critical step to confirm that the correlation between the structural descriptors and the biological activity is statistically significant and not a result of chance. researchgate.netderpharmachemica.com The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation to ensure they are acceptable for regulatory purposes. basicmedicalkey.com These principles emphasize goodness-of-fit, robustness, and predictivity. basicmedicalkey.com

Validation is typically categorized into two main types: internal validation and external validation. basicmedicalkey.comresearchgate.net

Internal Validation: This process assesses the stability and robustness of the model using the training set data—the same data used to develop the model. researchgate.netbasicmedicalkey.com The most common technique for internal validation is cross-validation. researchgate.net In leave-one-out cross-validation (LOO-CV), one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The resulting cross-validated correlation coefficient (Q² or R²cv) is a key indicator of the model's internal predictive ability. mdpi.com A high Q² value (typically > 0.5) suggests a robust model with good internal predictivity. mdpi.com Other internal validation methods include leave-many-out cross-validation and bootstrapping. researchgate.netnih.gov

External Validation: This is considered the most stringent test of a QSAR model's predictive power. researchgate.netnih.gov It involves using the model to predict the biological activities of a set of compounds (the test set or external set) that were not used in the model's development. basicmedicalkey.comnih.gov The predictive ability is quantified by the external correlation coefficient (R²ext or Pred_R²), which is calculated between the observed and predicted activities for the test set compounds. derpharmachemica.com A robust and predictive QSAR model should have an R²ext value greater than 0.6. researchgate.net Further metrics, such as the root-mean-square error of prediction (RMSEP), are also used to evaluate the accuracy of the predictions on the external set. researchgate.net

The table below summarizes key statistical parameters used to assess the validity and robustness of a QSAR model for a series of compounds including this compound.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-Validated R² (Leave-One-Out) | Q² or R²cv | Measures the internal predictive ability and robustness of the model. | > 0.5 |

| External (Predictive) R² | R²ext or Pred_R² | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

A model that satisfies these statistical thresholds for both internal and external validation can be considered reliable for predicting the activity of new, untested chemicals that fall within its defined applicability domain. basicmedicalkey.comresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of how a ligand like this compound might bind to a protein target, Molecular Dynamics (MD) simulations offer a dynamic view of this interaction over time. mdpi.comnih.gov MD simulations are powerful computational tools that calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the physical movements and conformational changes of the system. mdpi.com This technique is crucial for assessing the stability of the ligand-protein complex and understanding the nuanced interactions that govern binding affinity. nih.govresearchgate.net

An MD simulation for the this compound-protein complex would typically begin with the best-docked pose obtained from molecular docking studies. mdpi.com The complex is placed in a simulation box, solvated with water molecules, and neutralized with counter-ions to mimic physiological conditions. mdpi.com The system then undergoes energy minimization to remove any steric clashes or unfavorable geometries. mdpi.com Following minimization, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated to ensure the temperature and pressure are stable. Finally, a production MD run is performed for a significant duration (e.g., 100 to 500 nanoseconds) to collect data on the complex's dynamic behavior. mdpi.comnih.gov

Characterization of Ligand-Protein Complex Stability and Conformational Changes

Analysis of the MD simulation trajectory provides detailed information on the stability of the this compound-protein complex and any associated conformational changes. nih.gov Several key metrics are used for this characterization:

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue to identify regions of flexibility or rigidity in the protein. nih.gov Comparing the RMSF of the protein with and without the bound ligand can reveal how the binding of this compound affects the protein's local dynamics. A decrease in RMSF in the binding site residues typically indicates a stabilizing effect of the ligand. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable interaction. researchgate.net Key hydrogen bonds identified in docking should remain stable during the MD simulation to confirm their importance in anchoring the ligand.

Conformational Changes: MD simulations can capture subtle or significant conformational changes in the protein induced by ligand binding. nih.govresearchgate.net For instance, loops near the active site may adopt different conformations to better accommodate the ligand, a phenomenon known as induced fit. Analysis of these changes can provide critical insights into the mechanism of action and binding specificity. nih.gov Reduced conformational flexibility in the protein upon ligand binding is often a marker of a stable complex. nih.gov

The following table presents hypothetical data from an MD simulation of this compound bound to a target protein, such as carbonic anhydrase, illustrating how these metrics are interpreted. nih.govmdpi.com

| Metric | System Component | Hypothetical Value | Interpretation |

| Average RMSD | Protein Backbone | 1.5 Å | The protein's overall structure is stable throughout the simulation. |

| Average RMSD | Ligand (fitted on protein) | 1.0 Å | The ligand maintains a stable binding pose within the active site. |

| Average RMSF | Active Site Residues | 0.8 Å | Residues in the binding pocket show low fluctuation, indicating stabilization by the ligand. |

| Hydrogen Bond Occupancy | Ligand (Hydrazide NH₂) - Residue (e.g., Thr199) | 85% | A persistent and crucial hydrogen bond contributes significantly to binding stability. |

Collectively, these analyses from MD simulations provide a comprehensive understanding of the dynamic interactions, stability, and conformational effects associated with the binding of this compound to its biological target. nih.govnih.gov

Advanced Research Applications and Future Directions for 3 Morpholine 4 Sulfonyl Benzohydrazide

Applications in Antimicrobial Research

The core structure of 3-(Morpholine-4-sulfonyl)benzohydrazide combines moieties that are well-established in antimicrobial research. The morpholine (B109124) ring is a key feature in several antimicrobial agents, and the hydrazide group is a known pharmacophore with antibacterial and antitubercular properties. However, specific research delineating the antimicrobial profile of this compound itself is not extensively documented.

Investigation of Antibacterial Spectrum and Mechanisms of Action

Currently, there is a lack of specific studies detailing the antibacterial spectrum and mechanism of action for this compound. Research on related benzohydrazide (B10538) derivatives shows that they can possess a broad spectrum of activity. For instance, various N'-substituted benzohydrazides have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria, demonstrating that modifications to the hydrazide core can significantly influence potency and spectrum. The mechanism of action for such compounds often involves the inhibition of essential enzymes or disruption of the bacterial cell wall. The presence of the morpholine and sulfonyl groups on the benzene (B151609) ring of this compound suggests potential for unique interactions with bacterial targets, warranting future investigation.

Research into Antifungal and Antitubercular Potential

The potential of this compound in antifungal and antitubercular research is inferred from its structural elements. The morpholine nucleus is a component of amorolfine, a clinical antifungal agent that disrupts ergosterol (B1671047) biosynthesis in fungal cell membranes. Similarly, sulfonyl hydrazone derivatives have been noted for their antifungal activity, including the ability to inhibit Candida biofilm formation. nih.gov

In the context of tuberculosis, the hydrazide moiety is famously present in isoniazid, a first-line antitubercular drug. Numerous studies have explored derivatives of benzohydrazide for their activity against Mycobacterium tuberculosis. researchgate.net Compounds containing a morpholine ring have also shown significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net The combination of these structural features in this compound makes it a compound of interest for future antitubercular screening, although specific data are not yet available.

Exploration of Antivirulence Strategies and Exotoxin Targeting in Pathogens

Antivirulence therapy, which aims to disarm pathogens rather than kill them, is a promising strategy to combat antibiotic resistance. nih.gov Small molecules, including sulfonamides, are being explored for their ability to inhibit virulence factors such as toxins, adhesion molecules, and biofilm formation. nih.gov The mechanism often involves inhibiting regulatory systems that control the expression of virulence genes. While there is no direct research on this compound as an antivirulence agent, its chemical structure fits the profile of compounds that could potentially interfere with these pathways. Future research could explore its ability to inhibit toxin production or disrupt quorum sensing in clinically relevant pathogens.

Oncology Research: Epigenetic Modulators

The most specific research data available for compounds structurally related to this compound lies within the field of oncology, particularly in the area of epigenetics.

Role as Histone Demethylase Inhibitors in Cancer Research

Recent studies have identified sulfonyl benzoyl hydrazide derivatives as a novel class of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a critical role in regulating gene expression and is overexpressed in many types of cancer, making it a key therapeutic target. Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes.

A 2024 study in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of a series of sulfonyl benzoyl hydrazide derivatives as LSD1 inhibitors. Through systematic optimization, a lead compound from this class demonstrated highly potent enzymatic inhibition with an IC₅₀ value of 0.8 nM. This indicates that the sulfonyl benzoyl hydrazide scaffold is a promising framework for developing powerful epigenetic modulators for cancer therapy. While the exact structure of the lead compound was not specified as this compound in the available abstract, the core structure is directly relevant.

Mechanisms of Cytotoxicity in Various Cancer Cell Lines for Research Purposes

The cytotoxic mechanisms of LSD1 inhibitors, including those from the sulfonyl benzoyl hydrazide class, are a subject of active research. The aforementioned study found that their lead compound significantly inhibited the proliferation of solid tumor cells. The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing and multiplying.

Further in vivo studies using a human colorectal carcinoma (HCT116) xenograft model showed that the lead sulfonyl benzoyl hydrazide derivative caused substantial tumor growth inhibition with a favorable safety profile. This highlights the potential of this class of compounds to be developed into effective anticancer drugs. Due to the absence of specific published data for this compound, a data table on its specific cytotoxicity cannot be provided at this time.

Neuropharmacological Research: Cholinesterase Inhibitors

The structural framework of this compound positions it as a compound of interest in neuropharmacological research, particularly in the investigation of cholinesterase inhibitors. The core components of this molecule—a benzohydrazide group, a sulfonamide linker, and a morpholine ring—are all features found in various bioactive compounds targeting the central nervous system (CNS). sci-hub.seacs.org Benzohydrazide and its derivatives have been identified as a promising scaffold for the development of inhibitors for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com

Studies on related benzohydrazide-hydrazone and sulfonylhydrazone structures have demonstrated dual inhibitory activity against both AChE and BChE, with some analogues showing inhibitory concentrations (IC50) in the micromolar range. nih.govnih.govresearchgate.net For instance, certain N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have shown IC50 values between 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. nih.gov Furthermore, the morpholine moiety is a well-established component in CNS drug design, often incorporated to enhance properties like blood-brain barrier permeability and to interact with biological targets. sci-hub.seacs.orgtandfonline.com Morpholine-containing compounds have been successfully developed as potent and selective cholinesterase inhibitors. tandfonline.commdpi.comnih.gov The combination of these structural elements in this compound suggests a plausible, albeit yet unconfirmed, role as a cholinesterase inhibitor, making it a candidate for further investigation in the search for new treatments for neurodegenerative disorders like Alzheimer's disease. tandfonline.comnih.gov

Potential in Investigating Neurological Pathway Modulation

The inhibition of cholinesterases is a key strategy for modulating cholinergic pathways in the brain, which are crucial for cognitive functions such as memory and learning. mdpi.comnih.gov By preventing the breakdown of acetylcholine, cholinesterase inhibitors increase the neurotransmitter's availability at the synaptic cleft, thereby enhancing cholinergic transmission. nih.gov Compounds like this compound, if proven to have cholinesterase inhibitory activity, could serve as valuable research tools.

The use of such specific inhibitors allows researchers to probe the function and dysfunction of cholinergic systems. By observing the physiological and behavioral effects of modulating acetylcholine levels, scientists can gain insights into the progression of neurodegenerative diseases and identify potential new therapeutic targets. The unique combination of the sulfonamide and morpholine groups may confer specific binding properties, potentially allowing for the differential modulation of AChE versus BChE, or interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes, a characteristic of some advanced inhibitors. mdpi.comnih.gov This could help in dissecting the distinct roles these enzymes play in both healthy and diseased states, furthering our understanding of complex neurological pathways.

Agrochemical and Environmental Applications (e.g., Laccase Inhibition in Plant Pathogen Management)

Beyond neuropharmacology, the this compound scaffold holds potential in the agrochemical sector, specifically as an antifungal agent through the inhibition of laccase. Laccase is a copper-containing enzyme secreted by many phytopathogenic fungi and is considered a virulence factor, playing a key role in processes like lignin (B12514952) degradation and overcoming plant defense mechanisms. nih.govresearchgate.net Therefore, inhibiting laccase is a promising strategy for controlling plant diseases. nih.govacs.org

Research has shown that hydrazide-hydrazone and sulfonamide derivatives can be potent laccase inhibitors. nih.govnih.govacs.org For example, camphor-based hydrazide and sulfonamide derivatives have been synthesized and evaluated as laccase inhibitors against plant pathogens. nih.govacs.org One such camphanic acid hydrazide derivative demonstrated a potent laccase inhibitory activity with an IC50 value of 11.3 μM. nih.govacs.org Similarly, various 4-hydroxybenzoic acid-based hydrazide-hydrazones have been identified as strong laccase inhibitors and effective antifungal agents against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds showing IC50 values for fungal growth inhibition as low as 0.5 to 1.8 µg/mL. mdpi.com

Given that this compound contains both the benzohydrazide and sulfonamide moieties, it represents a promising candidate for development as a laccase-targeting fungicide. Its application could lead to new plant protection products that are effective against fungal pathogens resistant to existing treatments, thereby contributing to food security and sustainable agriculture. researchgate.netbiointerfaceresearch.comacs.orgderpharmachemica.com

Design and Synthesis of Next-Generation Analogues

The development of next-generation analogues of this compound hinges on established principles of medicinal chemistry to enhance its potential therapeutic or agrochemical efficacy.

Rational Design Strategies for Enhanced Selectivity and Potency

Rational drug design relies on understanding the three-dimensional structure of the target enzyme and the mechanism of inhibitor binding to create molecules with improved properties. nih.govnih.gov For cholinesterase or laccase inhibitors based on the this compound scaffold, strategies would focus on modifying its three main components: the benzohydrazide core, the morpholine ring, and the sulfonyl linker.

Computational tools like molecular docking can simulate how analogues bind to the active site of target enzymes, predicting which modifications will enhance binding affinity and, consequently, potency. researchgate.net For example, structure-activity relationship (SAR) studies on related benzohydrazide inhibitors have shown that the nature and position of substituents on the benzene ring significantly influence inhibitory activity. nih.govresearchgate.net By systematically adding different functional groups (e.g., halogens, alkyl, or alkoxy groups) to the phenyl ring of this compound, it is possible to optimize interactions with specific amino acid residues in the enzyme's active site, thereby increasing potency and selectivity. nih.gov

Table 1: Rational Design Strategies for Modifying this compound

| Molecular Component | Design Strategy | Desired Outcome |

|---|---|---|

| Benzene Ring | Introduce electron-withdrawing or donating groups at various positions. | Enhance binding affinity with target enzyme pocket; improve selectivity. |

| Hydrazide Linker | Modify length or rigidity. | Optimize orientation within the active site. |

| Sulfonyl Group | Replace with other linkers (e.g., carbonyl). | Alter electronic properties and binding interactions. |

| Morpholine Ring | Substitute with other heterocycles (e.g., piperidine, thiomorpholine). | Improve pharmacokinetic properties (e.g., CNS penetration, metabolic stability). |

Exploration of Bioisosteric Replacements and Scaffold Hybridization

Scaffold hybridization involves combining distinct pharmacophoric elements from different bioactive molecules into a single hybrid compound. nih.gov This approach aims to create multifunctional molecules that can interact with multiple targets or possess an improved activity profile. The this compound scaffold could be hybridized with other known inhibitor fragments. For example, in the context of Alzheimer's disease, it could be combined with a fragment known to inhibit beta-amyloid aggregation. nih.gov In agrochemical applications, it could be hybridized with a moiety from another class of fungicides to create a dual-action agent with a broader spectrum of activity and a lower risk of resistance development.

Table 2: Potential Bioisosteric Replacements for Key Moieties

| Original Moiety | Potential Bioisostere | Rationale |

|---|---|---|

| Sulfonamide (-SO2NH-) | Sulfonimide, Tetrazole | Mimic physicochemical properties of a carboxylic acid; alter pKa and binding. u-tokyo.ac.jpresearchgate.net |

| Morpholine Ring | Piperidine, Thiomorpholine, Piperazine | Modulate lipophilicity, pKa, and metabolic stability; alter target interactions. sci-hub.se |

| Phenyl Ring | Thiophene, Pyridine (B92270) | Maintain aromatic interactions while altering electronic properties and potential for hydrogen bonding. sci-hub.se |

| Hydrazide (-CONHNH2) | Hydrazone, Carboxamide | Modify hydrogen bonding capacity and chemical stability. nih.govmdpi.com |

Emerging Research Frontiers and Persistent Challenges in Sulfonylbenzohydrazide Chemistry

The field of medicinal and agrochemical chemistry is continually evolving, with new challenges and opportunities shaping the future of compounds like this compound. hilarispublisher.comnih.gov A significant frontier is the development of highly selective inhibitors that can distinguish between different enzyme isoforms (e.g., AChE vs. BChE, or different laccase isozymes). Achieving such selectivity is a persistent challenge but is crucial for minimizing off-target effects and enhancing therapeutic or application-specific efficacy.

Another emerging area is the design of multifunctional or multi-target compounds. As complex diseases are often driven by multiple pathological pathways, molecules that can modulate several targets simultaneously are highly desirable. The sulfonylbenzohydrazide scaffold provides a flexible platform for developing such agents through strategies like scaffold hybridization.

Persistent challenges in this area of chemistry include optimizing pharmacokinetic properties, such as oral bioavailability and metabolic stability. While the morpholine group can improve drug-like properties, further modifications are often necessary to achieve an ideal profile. sci-hub.se Overcoming drug resistance, both in pathogens and in cancer cells, remains a major hurdle that necessitates the continuous innovation of new chemical entities with novel mechanisms of action. patsnap.comhilarispublisher.com The future of sulfonylbenzohydrazide chemistry will likely involve a greater integration of computational chemistry, artificial intelligence, and high-throughput screening to accelerate the discovery and optimization of new, effective, and safe chemical agents. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.